molecular formula C25H43NO18 B1664774 Acarbose CAS No. 56180-94-0

Acarbose

Cat. No. B1664774
CAS RN: 56180-94-0
M. Wt: 645.6 g/mol
InChI Key: CEMXHAPUFJOOSV-XGWNLRGSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acarbose is an anti-diabetic drug used to treat type 2 diabetes and, in some countries, prediabetes . It is a complex oligosaccharide that inhibits alpha glucosidase, an intestinal enzyme that releases glucose from larger carbohydrates such as starch and sucrose . It is sold under various brand names such as Glucobay, Precose, and Prandase .


Synthesis Analysis

The genes involved in the biosynthesis of acarbose and its structural analogs have been extensively explored using bioinformatics analysis, genetic manipulation, and enzymatic characterization . A TetR family regulator (TetR1) was identified and confirmed to have a positive effect on the synthesis of acarbose by promoting the expression of acbB and acbD .


Molecular Structure Analysis

Acarbose has a complex molecular structure. It is composed of an acarviosin moiety with a maltose at the reducing terminus . The binding modes of related inhibitors isoacarbose and acarviosine-glucose have been structurally examined .


Chemical Reactions Analysis

Acarbose is a complex oligosaccharide that competitively inhibits the ability of brush-border alpha-glucosidase enzymes to break down ingested carbohydrates into absorbable monosaccharides . This reduces carbohydrate absorption and subsequent postprandial insulin levels .


Physical And Chemical Properties Analysis

Acarbose has the chemical formula C25H43NO18 and a molecular weight of 645.6 . It is soluble in DMSO (89 mg/mL) and water (90 mg/mL) .

Scientific Research Applications

Diabetes Treatment

Acarbose is widely recognized for its role as an α-glucosidase inhibitor in the treatment of type II diabetes. It functions by blocking the degradation of starch and sucrose, which delays the absorption of glucose and fructose in the alimentary tract, helping to control postprandial blood glucose levels .

Weight Management

In non-diabetic overweight and obese individuals, Acarbose has been studied for its efficacy in weight management. It may help in reducing body weight by delaying carbohydrate absorption .

Candidiasis Mitigation

Acarbose has potential applications in mitigating candidiasis by targeting Candida pathways that contribute to nutrient acquisition, adhesion, immune evasion, and antifungal resistance .

Biotechnology and Molecular Biology

The biotechnological production of Acarbose involves complex biosynthesis pathways. Understanding these pathways can lead to improved production methods and yields, which is crucial for its industrial production .

Synthetic Biology

In synthetic biology, Acarbose’s strong affinity for α-glucosidase offers a unique advantage in modulating carbohydrate entities within biological systems, which can be leveraged for various medical applications .

Fed-Batch Fermentation Enhancement

Acarbose production can be enhanced through genetic engineering and fed-batch fermentation techniques. This is significant for its industrial production where strains like Actinoplanes sp. SE50/110 are utilized .

Antidiabetic Drug Biosynthesis

The complete biosynthetic pathway to Acarbose has been elucidated, providing a comprehensive map that is crucial for the development of antidiabetic drugs .

Mechanism of Action

Target of Action

Acarbose is a complex oligosaccharide that primarily targets several enzymes responsible for the breakdown of complex carbohydrates in the intestines . These enzymes include both pancreatic alpha-amylase and membrane-bound alpha-glucosidases, such as intestinal glucoamylase, sucrase, maltase, and isomaltase . These enzymes play a crucial role in the metabolism of complex starches and oligo-, tri-, and disaccharides into absorbable simple sugars .

Mode of Action

Acarbose acts as a competitive inhibitor of these enzymes . It mimics the transition state of the substrate with its amine linkage, thereby locking up the enzymes . By inhibiting the activity of these enzymes, acarbose limits the absorption of dietary carbohydrates and the subsequent postprandial increase in blood glucose and insulin levels . This results in a decrease in blood sugar levels, particularly after meals .

Biochemical Pathways

The biochemical pathway of acarbose involves the inhibition of alpha-glucosidase enzymes found in the brush border of gut epithelium . This inhibition alters the intestinal absorption of carbohydrates by preventing their conversion into simple sugars (monosaccharides), thus decreasing the bioavailability of carbohydrates in the body and significantly lowering blood glucose levels .

Pharmacokinetics

Acarbose has extremely low bioavailability . In healthy volunteers, the plasma elimination half-life of acarbose is approximately 2 hours . Instead, this amount is rapidly secreted via the kidneys .

Result of Action

The molecular and cellular effects of acarbose’s action primarily involve the reduction of postprandial hyperglycemia. By inhibiting the breakdown and absorption of complex carbohydrates in the intestines, acarbose reduces the postprandial increase in blood glucose and insulin levels . This leads to better glycemic control in patients with type 2 diabetes . Additionally, acarbose has been found to have beneficial effects on reducing inflammation and increasing adiponectin .

Action Environment

The action, efficacy, and stability of acarbose can be influenced by environmental factors, particularly the gut microbiome. The gut microbiome can affect the bioavailability and metabolism of acarbose, leading to variations in treatment outcomes . For example, certain gut bacteria have been found to degrade acarbose, which could compromise the efficacy of acarbose treatment in many patients . Furthermore, the effect of acarbose on the gut community structure and increase in beneficial short-chain fatty acid output has been found to be diet-dependent .

Safety and Hazards

Acarbose is generally safe for use, but it should be avoided by individuals who are allergic to it or have certain health conditions . It should be handled with care to avoid breathing mist, gas, or vapors, and contact with skin and eyes .

properties

IUPAC Name

(3R,4R,5S,6R)-5-[(2R,3R,4R,5S,6R)-5-[(2R,3R,4S,5S,6R)-3,4-dihydroxy-6-methyl-5-[[(1S,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino]oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-(hydroxymethyl)oxane-2,3,4-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H43NO18/c1-6-11(26-8-2-7(3-27)12(30)15(33)13(8)31)14(32)19(37)24(40-6)43-22-10(5-29)42-25(20(38)17(22)35)44-21-9(4-28)41-23(39)18(36)16(21)34/h2,6,8-39H,3-5H2,1H3/t6-,8+,9-,10-,11-,12-,13+,14+,15+,16-,17-,18-,19-,20-,21-,22-,23?,24-,25-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUFXOAAUWZOOIT-UGEKTDRHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)O)CO)CO)O)O)NC4C=C(C(C(C4O)O)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O[C@@H]3[C@H](OC([C@@H]([C@H]3O)O)O)CO)CO)O)O)N[C@H]4C=C([C@H]([C@@H]([C@H]4O)O)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H43NO18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

645.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

In contrast to sulfonylureas, acarbose does not enhance insulin secretion. The antihyperglycemic action of acarbose results from a competitive, reversible inhibition of pancreatic alpha-amylase and membrane-bound intestinal alpha-glucoside hydrolase enzymes. Pancreatic alpha-amylase hydrolyzes complex starches to oligosaccharides in the lumen of the small intestine, while the membrane-bound intestinal alpha-glucosidases hydrolyze oligosaccharides, trisaccharides, and disaccharides to glucose and other monosaccharides in the brush border of the small intestine. In diabetic patients, this enzyme inhibition results in a delayed glucose absorption and a lowering of postprandial hyperglycemia. Because its mechanism of action is different, the effect of acarbose to enhance glycemic control is additive to that of sulfonylureas, insulin or metformin when used in combination. In addition, acarbose diminishes the insulinotropic and weight-increasing effects of sulfonylureas. Acarbose has no inhibitory activity against lactase and consequently would not be expected to induce lactose intolerance., Acarbose represents a pharmacological approach to achieving the metabolic benefits of a slower carbohydrate absorption in diabetes, by acting as a potent, competitive inhibitor of intestinal alpha-glucosidases. Acarbose molecules attach to the carbohydrate binding sites of alpha-glucosidases, with an affinity constant that is much higher than that of the normal substrate. Because of the reversible nature of the inhibitor-enzyme interaction, the conversion of oligosaccharides to monosaccharides is only delayed rather than completely blocked. Acarbose has the structural features of a tetrasaccharide and does not cross the enterocytes after ingestion. Thus, its pharmacokinetic properties are well suited to the pharmacological action directed exclusively towards the intestinal glucosidases. ..., The aim of the present study was to reveal the possible involvement of thyroid hormones in the antihyperglycaemic and antiperoxidative effects of acarbose. The effects of acarbose on changes in serum concentration of thyroid hormones, insulin and glucose in dexamethasone-induced type 2 diabetic mice were investigated. Simultaneously, changes in lipid peroxidation (LPO), reduced glutathione (GSH) content and the activity of associated endogenous anti-oxidant enzymes, such as superoxide dismuatase (SOD) and catalase (CAT), were investigated in renal and cardiac tissues, which are commonly affected in diabetes mellitus. Although administration of dexamethasone (1.0 mg/kg, i.m., for 22 days) caused hyperglycaemia with a parallel increase in serum insulin and tissue LPO, it decreased thyroid hormone concentrations and the activity of SOD and CAT. When dexamethasone-induced hyperglycemic mice were treated with acarbose (10 mg/kg per day, p.o., for 15 days), levels of thyroid hormones were increased and most of the abnormalities, including serum insulin and glucose levels, tissue LPO, SOD and CAT activity and GSH content, were reversed. These findings suggest the involvement of thyroid hormones in the mode of action of acarbose in amelioration of type 2 diabetes mellitus.
Record name Acarbose
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7984
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Acarbose

Color/Form

Amorphous powder, White to off-white powder

CAS RN

56180-94-0
Record name acarbose
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758915
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Acarbose
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.054.555
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Acarbose
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7984
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.